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Compound of Interest

Compound Name:
2,4,3',4',6'-Penta-O-(3-

methylbutanoyl)sucrose

Cat. No.: B13436306

Get Quote

This document provides a comprehensive technical overview of the sucrose ester identified by

CAS number 150302-84-4, chemically known as 2,4,3',4',6'-Penta-O-(3-
methylbutanoyl)sucrose. As a senior application scientist, the goal is not merely to present

data but to construct a narrative that explains the scientific rationale behind the investigation of

such a molecule. Direct primary research on this specific penta-ester is limited in publicly

accessible literature. Therefore, this guide adopts a dual strategy: first, by detailing the specific

known characteristics of the target molecule, and second, by building a robust scientific context

from well-documented, structurally related sucrose esters. This approach provides a

foundational understanding and a clear experimental roadmap for researchers aiming to

explore its potential.

Part 1: Core Compound Profile: 2,4,3',4',6'-Penta-O-
(3-methylbutanoyl)sucrose
This complex glycoside is a derivative of sucrose, where five of the eight hydroxyl groups are

esterified with 3-methylbutanoic acid (also known as isovaleric acid). This modification

dramatically alters the physicochemical properties of the parent sucrose molecule, transforming

it from a highly hydrophilic sugar into a significantly more lipophilic compound.
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Physicochemical Characteristics
Property Value Source

CAS Number 150302-84-4

Molecular Formula C₃₇H₆₂O₁₆

Molecular Weight 762.9 g/mol

IUPAC Name

[(2R,3R,4S,5S)-5-

[(2R,3R,4S,5S,6R)-4-hydroxy-

6-(hydroxymethyl)-3,5-bis(3-

methylbutanoyloxy)oxan-2-

yl]oxy-5-(hydroxymethyl)-3,4-

bis(3-

methylbutanoyloxy)oxolan-2-

yl]methyl 3-methylbutanoate

Canonical SMILES

CC(C)CC(=O)OC[C@@H]1(C

O)O[C@@H]2CO)OC(=O)CC(

C)C)O)OC(=O)CC(C)C)OC(=O

)CC(C)C">C@HOC(=O)CC(C)

C

The structure suggests amphipathic properties, with the remaining free hydroxyl groups

providing a degree of hydrophilicity, while the five isovaleryl chains create a significant lipophilic

character. This balance is crucial for its potential interactions with biological membranes and

protein targets.

Part 2: Synthesis Strategies for Sucrose Esters
The synthesis of specific sucrose esters like 2,4,3',4',6'-penta-O-(3-methylbutanoyl)sucrose
is a challenge in regioselectivity. Both chemical and enzymatic routes are employed, each with

distinct advantages and rationales.

A. Chemical Synthesis Approach
Chemical synthesis typically involves a multi-step process designed to control which of the

eight hydroxyl groups on sucrose are esterified.
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Workflow Rationale: The core challenge in sucrose chemistry is differentiating between its eight

hydroxyl groups, which have varying reactivities. The primary hydroxyls (at positions 6, 1', and

6') are generally more reactive than the secondary ones. A common strategy involves

protecting the most reactive hydroxyls, acylating the remaining desired positions, and then

deprotecting.

Generalized Protocol:

Protection: Selectively protect the most reactive hydroxyl groups (e.g., at the 1' and 6'

positions) using bulky protecting groups like trityl chloride. This directs the subsequent

acylation to the other available hydroxyls.

Acylation: The partially protected sucrose is then reacted with an acylating agent, such as 3-

methylbutanoyl chloride or anhydride, in the presence of a base like pyridine or DMAP. The

stoichiometry of the acylating agent is controlled to achieve the desired degree of

esterification.

Deprotection: The protecting groups are removed under specific conditions (e.g., mild acid

for trityl groups) to yield the final product.

Purification: Chromatographic techniques (e.g., silica gel column chromatography) are

essential to separate the desired penta-ester from a potential mixture of under- or over-

acylated products and regioisomers.
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Caption: Generalized chemical synthesis workflow for sucrose esters.
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B. Enzymatic Synthesis Approach
Enzymatic methods, often utilizing lipases, offer a greener alternative with potentially higher

regioselectivity, operating under milder conditions.

Workflow Rationale: Lipases can catalyze esterification reactions in non-aqueous solvents. The

enzyme's active site can confer high regioselectivity, preferentially acylating specific hydroxyl

groups on the sucrose molecule, which can reduce the need for complex protection-

deprotection steps.

Generalized Protocol:

Enzyme and Substrate Preparation: Sucrose and the fatty acid (or its methyl ester, like

methyl 3-methylbutanoate) are dissolved in a suitable organic solvent (e.g., 2-methyl-2-

butanol).

Enzymatic Reaction: An immobilized lipase (e.g., Candida antarctica lipase B, Novozym 435)

is added to the mixture. The reaction is incubated at a controlled temperature (e.g., 40-60°C)

with agitation.

Reaction Monitoring: The progress is monitored by techniques like TLC or HPLC.

Purification: After the reaction, the enzyme is filtered off, and the product is purified from the

remaining substrates and solvent, typically via chromatography.

Part 3: Biological and Pharmacological Profile
While direct studies on 2,4,3',4',6'-Penta-O-(3-methylbutanoyl)sucrose are not widely

published, a significant body of research on related sucrose esters provides a strong basis for

predicting its biological activities.

Overview of Sucrose Ester Bioactivities
Sucrose esters as a class are known to exhibit a wide range of biological effects, including

antimicrobial, anti-tumor, insecticidal, and enzyme-inhibitory activities. Their amphipathic nature

allows them to interact with and disrupt cell membranes, a common mechanism for

antimicrobial action.
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Potential Activities of 2,4,3',4',6'-Penta-O-(3-
methylbutanoyl)sucrose
Based on its structure and vendor-supplied information, the target compound is suggested to

have antimicrobial and antioxidant properties. Furthermore, recent studies on isovaleryl

sucrose esters isolated from Atractylodes japonica have demonstrated moderate cytotoxic

activity against human colon (HCT-116) and lung (A549) cancer cell lines, with IC₅₀ values in

the single-digit micromolar range. This suggests that the 3-methylbutanoyl (isovaleryl) moieties

on the sucrose scaffold can confer significant bioactivity.

In-Depth Look: α-Glucosidase and α-Amylase Inhibition
by Sucrose Esters
A prominent and well-researched activity of sucrose esters is the inhibition of carbohydrate-

hydrolyzing enzymes, making them promising candidates for managing type 2 diabetes.

α-Glucosidase and α-Amylase: These enzymes in the small intestine are responsible for

breaking down complex carbohydrates into absorbable glucose.

Mechanism of Inhibition: Inhibitors of these enzymes delay carbohydrate digestion, which in

turn reduces the post-prandial spike in blood glucose levels. This is a validated therapeutic

strategy for diabetes management.

Structure-Activity Relationship: Studies on cinnamoyl and feruloyl sucrose esters have

shown that the number and position of the acyl groups on the sucrose core are critical

determinants of inhibitory potency. Generally, a higher degree of substitution leads to greater

inhibition. Molecular docking studies suggest these esters bind within the active sites of the

enzymes, with interactions like π-π stacking playing a key role for aromatic esters. For an

aliphatic ester like the target compound, hydrophobic interactions within the enzyme pocket

would be the predominant binding force.

Part 4: Key Experimental Protocols for Investigation
To validate the predicted activities of 2,4,3',4',6'-Penta-O-(3-methylbutanoyl)sucrose, a

series of standardized in vitro assays are required. The following protocols are foundational for

its initial characterization.
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Protocol 1: α-Glucosidase Inhibition Assay
Rationale: This assay quantifies the ability of the compound to inhibit α-glucosidase, a key

enzyme in glucose metabolism. The protocol measures the enzymatic conversion of a

chromogenic substrate (pNPG) into a colored product (p-nitrophenol).

Step-by-Step Methodology:

Reagent Preparation:

Prepare a 0.1 M phosphate buffer (pH 6.8).

Dissolve α-glucosidase from Saccharomyces cerevisiae in the buffer to a concentration of

0.2 U/mL.

Dissolve the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the buffer to a

concentration of 2 mM.

Prepare a stock solution of the test compound in DMSO (e.g., 10 mM) and create serial

dilutions. Acarbose is used as a positive control.

Assay Procedure (96-well plate format):

To each well, add 50 µL of the test compound dilution (or control).

Add 50 µL of the α-glucosidase solution to each well.

Incubate the plate at 37°C for 15 minutes.

Initiate the reaction by adding 50 µL of the pNPG substrate solution to each well.

Incubate at 37°C for another 20 minutes.

Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.

Data Acquisition:

Measure the absorbance at 405 nm using a microplate reader.
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Calculate the percentage inhibition using the formula: Inhibition (%) = [(Abs_control -

Abs_sample) / Abs_control] * 100.

IC₅₀ Determination:

Plot the percentage inhibition against the logarithm of the compound concentration and

determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity)

using non-linear regression analysis.

Protocol 2: Determination of Minimum Inhibitory
Concentration (MIC)
Rationale: This broth microdilution method is a standard technique to determine the lowest

concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Step-by-Step Methodology:

Microorganism Preparation:

Culture a bacterial strain (e.g., Staphylococcus aureus ATCC 29213) in a suitable broth

(e.g., Mueller-Hinton Broth) overnight.

Dilute the culture to achieve a final inoculum concentration of approximately 5 x 10⁵

CFU/mL in the assay wells.

Compound Preparation:

Prepare a 2x concentrated stock solution of the test compound in the broth. Perform serial

two-fold dilutions in a 96-well plate (100 µL per well).

Inoculation and Incubation:

Add 100 µL of the prepared bacterial suspension to each well, resulting in a 1x final

concentration of the compound and bacteria.

Include a positive control (bacteria, no compound) and a negative control (broth only).

Incubate the plate at 37°C for 18-24 hours.
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MIC Determination:

The MIC is the lowest concentration of the compound at which there is no visible turbidity

(growth). An indicator dye like resazurin can be added to aid visualization; a color change

from blue to pink indicates metabolic activity (growth).

Protocol 3: DPPH Radical Scavenging Assay for
Antioxidant Capacity
Rationale: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and rapid method to

screen for antioxidant activity. It measures the ability of a compound to donate a hydrogen

atom or electron to the stable DPPH radical, causing a color change that can be measured

spectrophotometrically.

Step-by-Step Methodology:

Reagent Preparation:

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have an

absorbance of ~1.0 at 517 nm.

Prepare a stock solution of the test compound in methanol and create serial dilutions.

Ascorbic acid or Trolox can be used as a positive control.

Assay Procedure:

In a 96-well plate, add 100 µL of the test compound dilution.

Add 100 µL of the DPPH solution to each well.

Incubate the plate in the dark at room temperature for 30 minutes.

Data Acquisition:

Measure the absorbance at 517 nm.

Calculate the percentage of scavenging activity: Scavenging (%) = [(Abs_control -

Abs_sample) / Abs_control] * 100.
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IC₅₀ Determination:

Determine the IC₅₀ value by plotting scavenging percentage against the concentration of

the compound.

Part 5: Data Analysis and Interpretation
The following table summarizes representative data for other sucrose esters, providing a

benchmark for what might be expected from 2,4,3',4',6'-Penta-O-(3-methylbutanoyl)sucrose.

Compound/Class Target/Assay
Result (IC₅₀ or %
Inhibition)

Reference

Tetra-cinnamoyl

Sucrose Esters
α-Glucosidase

74-77% inhibition (at

test conc.)

Feruloyl Sucrose

Esters
α-Glucosidase

High % inhibition,

selective over α-

amylase

Isovaleryl Sucrose

Ester (Compound 2)
HCT-116 Cytotoxicity IC₅₀ = 7.49 µM

Isovaleryl Sucrose

Ester (Compound 6)
A549 Cytotoxicity IC₅₀ = 7.10 µM

Sucrose Palmitoleate Candida albicans MIC = 16 µg/mL

Interpretation: The data from related compounds suggest that the degree of esterification and

the nature of the acyl chain are key determinants of bioactivity. The presence of five isovaleryl

groups on the target compound suggests it could have potent activity, potentially in the low

micromolar range for cytotoxicity or enzyme inhibition.

Part 6: Proposed Mechanism of Action
Based on extensive research into related compounds, the most probable mechanism of action

for the anti-hyperglycemic effects of sucrose esters is through the competitive or non-

competitive inhibition of intestinal enzymes.
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Caption: Proposed mechanism of carbohydrate digestion inhibition.

This diagram illustrates how 2,4,3',4',6'-Penta-O-(3-methylbutanoyl)sucrose is hypothesized

to block α-amylase and α-glucosidase, thereby slowing the breakdown of complex

carbohydrates into glucose and reducing its absorption into the bloodstream.

Part 7: Conclusion and Future Perspectives
2,4,3',4',6'-Penta-O-(3-methylbutanoyl)sucrose (CAS 150302-84-4) is a sucrose penta-ester

with significant, albeit largely unexplored, therapeutic potential. Drawing from a robust body of

literature on structurally similar compounds, it is reasonable to hypothesize that this molecule

possesses enzyme-inhibitory, antimicrobial, and potentially cytotoxic properties.

The immediate path forward for any research program involving this compound is clear:

systematic experimental validation. The protocols outlined in this guide provide a self-validating

framework to:

Confirm its potential as an inhibitor of carbohydrate-hydrolyzing enzymes.

Quantify its antimicrobial spectrum and potency.

Assess its antioxidant capacity.
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Screen for cytotoxic effects against relevant cancer cell lines.

Successful validation of these activities would position this compound as a valuable lead for

further development in metabolic disease, infectious disease, or oncology research.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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